molecular formula C19H20ClN3O3 B13873146 Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate

Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B13873146
M. Wt: 373.8 g/mol
InChI Key: XEXCWRBQTRKYQX-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloro and methoxymethyl groups: These functional groups can be introduced through substitution reactions using appropriate reagents.

    Attachment of the tert-butyl ester: This step often involves esterification reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of pyrrolo[2,3-d]pyrimidine derivatives with biological targets.

    Chemical Research: The compound can serve as a model system for studying various chemical reactions and mechanisms.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can provide distinct advantages in specific applications, such as increased selectivity or improved pharmacokinetic properties.

Properties

Molecular Formula

C19H20ClN3O3

Molecular Weight

373.8 g/mol

IUPAC Name

tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C19H20ClN3O3/c1-19(2,3)26-18(24)23-13(11-25-4)10-14-15(20)21-16(22-17(14)23)12-8-6-5-7-9-12/h5-10H,11H2,1-4H3

InChI Key

XEXCWRBQTRKYQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1N=C(N=C2Cl)C3=CC=CC=C3)COC

Origin of Product

United States

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